molecular formula C16H10N2O5 B2762834 N-(3-nitrophenyl)-4-oxochromene-2-carboxamide CAS No. 361166-43-0

N-(3-nitrophenyl)-4-oxochromene-2-carboxamide

Cat. No. B2762834
CAS RN: 361166-43-0
M. Wt: 310.265
InChI Key: SINQWTAMLFQBJZ-UHFFFAOYSA-N
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Description

“N-(3-nitrophenyl)-4-oxochromene-2-carboxamide” is a complex organic compound. It contains a nitrophenyl group (a benzene ring with a nitro group), a 4-oxochromene group (a heterocyclic compound containing a benzene ring fused to a pyran ring with a ketone group), and a carboxamide group (derived from a carboxylic acid where the -OH group is replaced by an -NH2 group) .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis pathway .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the nitrophenyl, 4-oxochromene, and carboxamide functional groups. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The carboxamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Synthetic Methodologies

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via classical Meinwald rearrangement and a new rearrangement sequence has been developed. This method is operationally simple and high yielding, providing a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Corrosion Inhibition

N-Phenyl-benzamide derivatives, including those with nitro substituents, have been studied for their corrosion inhibition efficacy on mild steel in acidic environments. The presence of nitro substituents affects the inhibition behavior, with experimental and computational studies supporting their role as cathodic type corrosion inhibitors (Mishra et al., 2018).

Catalysis

The hydrolysis of alkyl nitriles to carboxamides is catalyzed by a novel system consisting of ZnX(2)/ketoxime. This methodology is environmentally friendly and provides a new route for the conversion of nitriles to amides, with potential applications in various synthesis pathways (Kopylovich et al., 2002).

Sensing Applications

N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, exploiting the strong affinity of cyanide toward the acyl carbonyl carbon. These compounds exhibit high selectivity toward CN−, making them practical for monitoring CN− concentrations in aqueous samples (Sun, Wang, & Guo, 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

As with any chemical compound, handling “N-(3-nitrophenyl)-4-oxochromene-2-carboxamide” would require appropriate safety measures. The nitro group, in particular, can be hazardous, as nitro compounds can be explosive under certain conditions .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the nitrophenyl and carboxamide groups, this compound could potentially have applications in medicinal chemistry .

properties

IUPAC Name

N-(3-nitrophenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O5/c19-13-9-15(23-14-7-2-1-6-12(13)14)16(20)17-10-4-3-5-11(8-10)18(21)22/h1-9H,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINQWTAMLFQBJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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